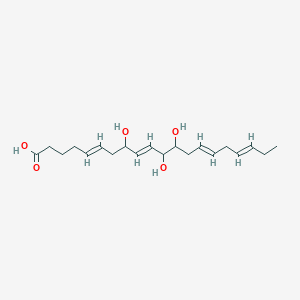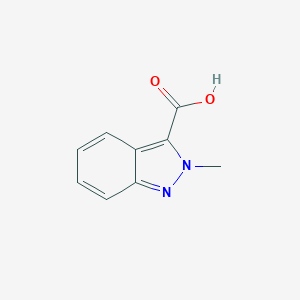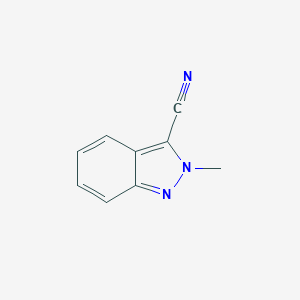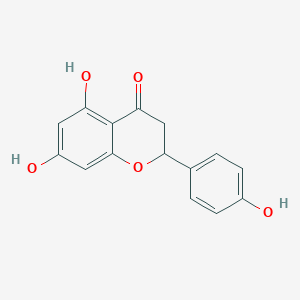
Bromuro de heptametonio
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to heptamethonium bromide often involves complex reactions that include the use of bromomethyl groups and bicyclic structures as key intermediates. For example, the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide showcases a method involving the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide in acetonitrile, highlighting the Wagner–Meerwein rearrangement stage as a critical step (Garagan et al., 2023). Such methods underscore the complexity and specificity required in synthesizing compounds within the heptamethonium bromide family.
Molecular Structure Analysis
The molecular structure of related compounds, such as the 2,5-diazabicyclo[2.2.1]heptane parent ring, offers insights into the structural features that may be present in heptamethonium bromide. These structures are characterized by their bicyclic nature, with specific attention to how bromide ions and other substituents interact with the core structure to influence overall stability and reactivity (Britvin & Rumyantsev, 2017).
Chemical Reactions and Properties
Chemical reactions involving brominated compounds similar to heptamethonium bromide demonstrate a range of reactivities and products. For instance, the bromination of various organic substrates using a recyclable and high bromine-containing di-(tribromide) reagent illustrates the potential for diverse chemical transformations in the synthesis and modification of such compounds (Paul et al., 2015).
Physical Properties Analysis
The physical properties of heptamethonium bromide and related compounds can be inferred from studies on similar bromide salts and their hydration states, crystal structures, and molecular packing. Research on the crystal structure of dioctadecyldimethylammonium bromide monohydrate, for example, provides valuable information on how such compounds organize in solid states, which can influence their physical properties and interactions (Okuyama et al., 1988).
Chemical Properties Analysis
The chemical properties of heptamethonium bromide can be explored through the lens of its reactivity, particularly in relation to substitution reactions, solvolysis, and the formation of adducts with other molecules. Studies on the addition of 2-bromoethanesulfonyl bromide to 1-bromotricyclo[4.1.0.02,7]heptane, leading to products with norpinic structure, illuminate the types of chemical transformations that compounds like heptamethonium bromide may undergo (Kostryukov & Masterova, 2020).
Aplicaciones Científicas De Investigación
Inhibición de la proliferación celular inducida por nicotina en células de cáncer de pulmón no microcítico
El bromuro de heptametonio, también conocido como bromuro de hexametonio, es un antagonista del receptor nicotínico de acetilcolina. Se ha estudiado por su potencial para controlar la proliferación celular inducida por nicotina en células de cáncer de pulmón no microcítico. Los mecanismos específicos que activa aún se desconocen, pero se cree que inhibe los α7-nAChRs, que se elevan en expresión por la nicotina y juegan un papel fundamental en la inducción y desarrollo del cáncer de pulmón .
Emisión roja de banda ancha en perovskitas de haluro de plomo
El this compound se ha utilizado en la creación de un perovskitoido de bromuro de plomo híbrido unidimensional (1D), (HM)Pb2Br6 (HM = hexametonio), que exhibe una emisión roja única con un pico a 692 nm. Esta emisión se deriva de especies de Pb 23+, Pb 3+ y Br 2− autolocalizadas confinadas dentro de la red de bromuro de plomo inorgánico que funcionan como centros radiativos . Este hallazgo podría beneficiar el diseño de sistemas de perovskita para una emisión roja eficiente .
Mecanismo De Acción
Target of Action
Heptamethonium bromide primarily targets the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels that play a crucial role in transmitting signals in the autonomic ganglia of the nervous system .
Mode of Action
Heptamethonium bromide acts as a non-depolarising ganglionic blocker . Its action on the neuronal nicotinic receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .
Biochemical Pathways
By blocking the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited . This blockage affects the downstream signaling pathways, leading to a decrease in the transmission of signals in the autonomic nervous system .
Pharmacokinetics
This limits its bioavailability and influences its distribution within the body .
Result of Action
The blockage of neuronal nicotinic receptors by heptamethonium bromide leads to the inhibition of both the sympathetic and parasympathetic nervous systems . This results in various physiological effects, including a decrease in blood pressure and heart rate .
Action Environment
The action, efficacy, and stability of heptamethonium bromide can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. Also, factors such as pH and temperature can influence its stability and efficacy .
Safety and Hazards
Direcciones Futuras
Heptamethonium bromide has been used in research for its effects on the autonomic nervous system . Recent research has also explored its use in controlling nicotine-induced cell proliferation in non-small lung cancer cells . Another study reported a one-dimensional hybrid lead bromide perovskitoid, (HM)Pb2Br6 (HM = hexamethonium), which results in red emission peaking at 692 nm, with a PLQY of around 6.24% . This finding could benefit the design of perovskite systems for efficient red emission .
Propiedades
IUPAC Name |
trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNKSCGJOBFNU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6810-45-3 (Parent) | |
| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972440 | |
| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56971-24-5 | |
| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



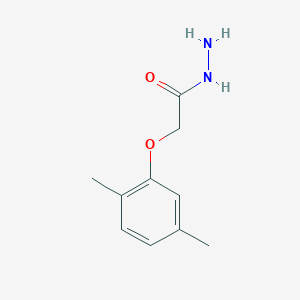
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)
![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)

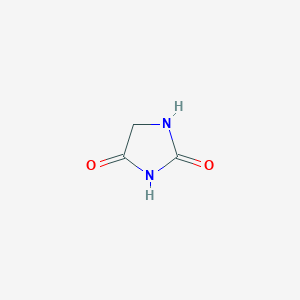


![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)
